molecular formula C14H9F13OS B1611748 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol CAS No. 892155-19-0

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol

Cat. No. B1611748
M. Wt: 472.27 g/mol
InChI Key: CFPZGZWDWLUKFW-UHFFFAOYSA-N
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Description



  • 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol , also known as 1H,1H,2H,2H-Perfluorooctanethiol , is a fluorinated alkanethiol.

  • It is used to differentiate the effect on the work function and surface wetting for silver.

  • Additionally, it serves as a starting material for synthesizing F-alkyl aroxysulfonyl carbamates and thiocarbamates.





  • Synthesis Analysis



    • The synthesis of this compound involves introducing the fluorinated octylthio group onto the phenol ring.





  • Molecular Structure Analysis



    • The linear formula is CF₃(CF₂)₅CH₂CH₂SH .

    • The molecular weight is 572.28 g/mol .





  • Chemical Reactions Analysis



    • 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol can participate in various reactions, including cross-coupling reactions (such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama couplings).





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 90-95°C .

    • Solubility : Soluble in organic solvents.




  • Safety And Hazards



    • Warning : May cause skin and eye irritation.

    • Precautions : Handle with care, use appropriate personal protective equipment.




  • Future Directions



    • Further research could explore its applications in surface modification, coatings, and other materials.

    • Investigate its interactions with other materials and potential industrial uses.




    properties

    IUPAC Name

    4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H9F13OS/c15-9(16,5-6-29-8-3-1-7(28)2-4-8)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4,28H,5-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CFPZGZWDWLUKFW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1O)SCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H9F13OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10583713
    Record name 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]phenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10583713
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    472.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol

    CAS RN

    892155-19-0
    Record name 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]phenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10583713
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 892155-19-0
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol

    Citations

    For This Compound
    1
    Citations
    BP Cao, Y Morita, Y Oku, Y Kawamoto, W Isozaki… - Liquid …, 2023 - Taylor & Francis
    Rod-shaped liquid crystal materials with a lactone group at the terminal position of the molecule were designed, synthesised and their mesomorphic properties in bulk state and gelation …
    Number of citations: 0 www.tandfonline.com

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